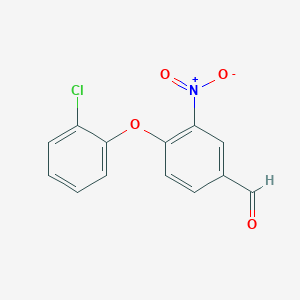

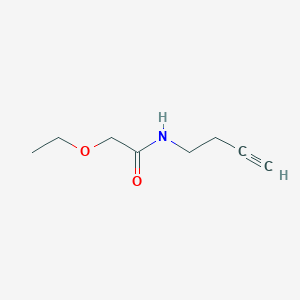

![molecular formula C7H3BrLiN3O2 B2545820 Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate CAS No. 2228694-65-1](/img/structure/B2545820.png)

Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is a compound that belongs to the family of triazolopyridines . Triazolopyridines are a class of heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

The molecular structure of triazolopyridines is characterized by a five-membered triazole ring fused with a six-membered pyridine ring . The specific molecular structure of “Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is not detailed in the retrieved sources.Chemical Reactions Analysis

The chemical reactions involving triazolopyridines are diverse, depending on the specific compound and reaction conditions . Specific chemical reactions involving “Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” are not detailed in the retrieved sources.Physical And Chemical Properties Analysis

The physical and chemical properties of triazolopyridines can vary depending on the specific compound . Specific physical and chemical properties of “Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” are not detailed in the retrieved sources.Aplicaciones Científicas De Investigación

- Anticancer Properties: Researchers have investigated the compound’s potential as an anticancer agent. Its unique structure may interact with cellular pathways involved in tumor growth and metastasis.

- Kinase Inhibitors : The triazolopyridine scaffold has been explored for designing kinase inhibitors. These molecules play a crucial role in regulating cell signaling and are relevant targets for drug development .

- Materials Science and Organic Electronics Organic Semiconductors: The π-conjugated system in the compound makes it suitable for organic electronic devices. Researchers have explored its use in organic field-effect transistors (OFETs) and light-emitting diodes (OLEDs).

- Cross-Coupling Reactions: The bromo-triazolopyridine motif can serve as a versatile building block in palladium-catalyzed cross-coupling reactions. These reactions are essential for creating complex organic molecules.

- Microwave-Mediated Synthesis : Researchers have developed a catalyst-free method for synthesizing triazolopyridines using microwave irradiation. This approach offers rapid and efficient access to the compound .

- Antibacterial Activity : Investigations have explored the compound’s antibacterial properties against various pathogens. Understanding its mechanism of action could lead to novel antibiotics .

- Neuroprotective Effects: Some studies suggest that triazolopyridines may have neuroprotective effects, making them relevant for neurodegenerative disease research.

- Agrochemicals and Crop Protection Herbicides and Fungicides: Researchers have explored the compound’s potential as a herbicide or fungicide. Its unique structure may interfere with specific plant or fungal enzymes.

- Metal Complexes : The triazolopyridine ligand can coordinate with transition metals, forming interesting metal complexes. These complexes may exhibit unique properties and catalytic behavior .

- Host-Guest Interactions: The compound’s aromatic system can participate in supramolecular assemblies, making it relevant for host-guest chemistry studies.

Medicinal Chemistry and Drug Discovery

Catalysis and Synthetic Chemistry

Biological Evaluation and Pharmacology

Coordination Chemistry and Supramolecular Assemblies

Mecanismo De Acción

Triazolopyridines are known for their diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . The specific mechanism of action of “Lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate” is not detailed in the retrieved sources.

Safety and Hazards

Direcciones Futuras

Triazolopyridines have been recognized for their wide range of applications as synthetic intermediates and promising pharmaceuticals . Future research may focus on the development of new biologically active entities for the rational design and development of new target-oriented triazolopyridine-based drugs for the treatment of multifunctional diseases .

Propiedades

IUPAC Name |

lithium;6-bromo-[1,2,4]triazolo[4,3-a]pyridine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrN3O2.Li/c8-4-1-2-5-9-10-6(7(12)13)11(5)3-4;/h1-3H,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXRGHGNGVYXDGQ-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].C1=CC2=NN=C(N2C=C1Br)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrLiN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Lithium 6-bromo-[1,2,4]triazolo[4,3-A]pyridine-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

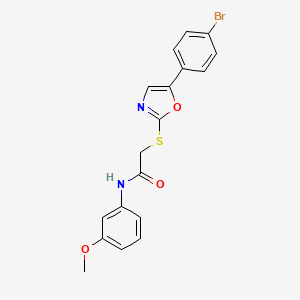

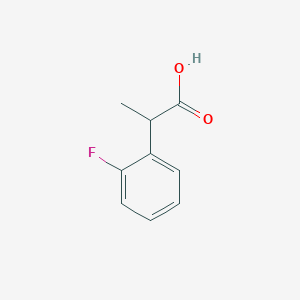

![2-bromo-6-[(3S)-3-methoxytetrahydrofuran-3-yl]-4-methyl-pyridine](/img/structure/B2545738.png)

![(4Z)-4-[[4-(Diethylamino)phenyl]methylidene]-2-methyl-2,3-dihydro-1H-acridine-9-carboxylic acid](/img/structure/B2545739.png)

![2-Methoxy-5-[(piperidin-1-yl)methyl]pyridine](/img/structure/B2545744.png)

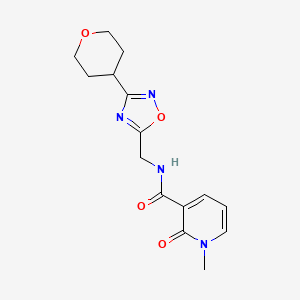

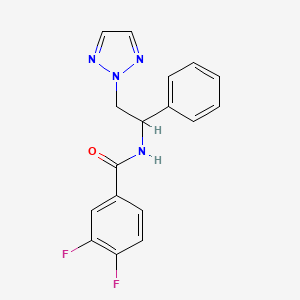

![2-(1H-benzo[d]imidazol-1-yl)-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acetamide](/img/structure/B2545756.png)

![5-bromo-3-[(2-fluoro-4-methylphenyl)imino]-1H-indol-2-one](/img/structure/B2545759.png)

![N-(sec-butyl)-1-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2545760.png)